5-Cyclopropoxy-6-isopropylnicotinic acid
Description
5-Cyclopropoxy-6-isopropylnicotinic acid is a nicotinic acid derivative characterized by a cyclopropoxy substituent at the 5-position and an isopropyl group at the 6-position of the pyridine ring. These methods often employ reagents such as n-BuLi in tetrahydrofuran (THF) at low temperatures (-80°C) to stabilize intermediates, followed by coupling with nitrile or acrylate electrophiles. The cyclopropoxy group likely contributes to steric and electronic modulation, influencing reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)11-10(16-9-3-4-9)5-8(6-13-11)12(14)15/h5-7,9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
WZVGDBHBYUBPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropylnicotinic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-isopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted nicotinic acid derivatives .
Scientific Research Applications
5-Cyclopropoxy-6-isopropylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in all analogs) enhance electrophilicity at the pyridone ring, while electron-donating substituents (e.g., cyclopropoxy) may alter regioselectivity in subsequent reactions.
Physicochemical Properties
Key Observations :
- Melting Points : Cyclopropoxy substituents (as in the target analog) are expected to lower melting points compared to rigid aromatic systems (e.g., 5a, 5b) due to reduced crystallinity.
- Spectroscopic Signatures : The cyclopropane ring in the target compound would generate distinct $ ^1\text{H NMR} $ signals (δ 1.10–1.30), differentiating it from heterocyclic substituents in 5a–5d.
Research Findings and Implications
- Reactivity : Cyclopropoxy groups may enhance metabolic stability compared to hydrolytically labile substituents (e.g., ethoxy in 6c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
